molecular formula C10H8N2O2 B1203868 1-Phenyluracil CAS No. 21321-07-3

1-Phenyluracil

Cat. No. B1203868
CAS RN: 21321-07-3
M. Wt: 188.18 g/mol
InChI Key: KELXKKNILLDRLS-UHFFFAOYSA-N
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Description

1-Phenyluracil, also known as mephentermine, is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. It has been subject to extensive scientific research in various fields. It has also been mentioned in the context of herbicidal phenyluracils .


Molecular Structure Analysis

While specific information on the molecular structure analysis of 1-Phenyluracil was not found, it’s important to note that molecular structure characterization often involves techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .

Scientific Research Applications

  • Chemotherapeutic Applications : 1-Phenyluracil derivatives have been studied for their potential in cancer treatment. For example, derivatives such as 1-phenyl-5, 6-diaminouracil and 1-phenyl-6-aminouracil have been synthesized and evaluated for anti-cancer properties (Kishikawa & Yuki, 1966).

  • Treatment of Allergic Skin Diseases : Novel 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure have been designed for treating allergic skin diseases. These compounds demonstrated potent anti-inflammatory activity and were effective against hapten-induced contact hypersensitivity reaction in mice (Tobe et al., 2016).

  • Prodrug Research : 1-Phenyluracil derivatives have been investigated as prodrugs of 5-fluorouracil, a well-known chemotherapeutic agent. Studies focused on the hydrolysis kinetics, lipophilicity, and solubility of various 1-carbamoyl derivatives of 5-fluorouracil (Buur & Bundgaard, 1985).

  • Anticancer and Antibacterial Agents : 2-Phenyl 1,3-benzodioxole derivatives, including 1-phenyluracil-based compounds, have been synthesized and evaluated for their anticancer, DNA binding, and antibacterial potential (Gupta et al., 2016).

  • Synthesis of Antitumor Agents : 1-Phenyluracil derivatives have been used as intermediates in the synthesis of new thiophene and pyrazole derivatives with significant in vitro and in vivo antitumor activity (Fadda et al., 2012).

  • Anti-HIV Agents : Research has been conducted on the synthesis and antiviral activity of deoxy analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, which demonstrated potent and selective anti-HIV-1 activity (Tanaka et al., 1992).

  • Synthesis of Modified Nucleobases : Microwave-assisted methods have been used for synthesizing modified uracil and cytosine nucleobases, including 1-phenyluracil derivatives. These compounds have applications in biology and pharmaceuticals (Burgula et al., 2012).

Future Directions

While specific future directions for 1-Phenyluracil were not found in the search results, it’s important to note that future research often involves understanding the potential applications of the compound, identifying areas where further study is needed, and exploring innovative ways to utilize the compound .

properties

IUPAC Name

1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELXKKNILLDRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175596
Record name 1-Phenyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyluracil

CAS RN

21321-07-3
Record name 1-Phenyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021321073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.05 g NaH (41 mmol as 50% suspension in mineral oil) was added to 55 ml dry dioxane. 3.87 g (28.4 mmol) phenylurea was then added portionwise while keeping the reaction mixture under an argon atmosphere and then was heated for a few minutes to 50° C. After cooling the resulting mixture to room temperature, 6.31 g (42.6 mmol) of methyl 3,3-dimethoxypropionate was added, the mixture then refluxed for 2 hours, after which the resulting mixture was allowed to cool to room temperature. The cooled mixture was then poured into 280 ml 40% acetic acid, stored overnight in a refrigerator and then extracted twice with 140 ml chloroform. The collected chloroform fractions were dried over MgSO4 and evaporated under reduced pressure. The residue was crystallized from methanol using after treatment with activated carbon yielding 0.88 g (16%) of 1-phenyluracil (m.p. 244–245° C., Lit. 244–255° C. (Winckelmann et al., Synthesis 1986, 1041)).
Name
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
N Gabel, S Binkley - The Journal of Organic Chemistry, 1958 - ACS Publications
… The aniline addition product of this compound yielded 1-phenyluracil upon treatment with … The over-all yield of 1-phenyluracil based on aniline was 13%. In this synthetic scheme the …
Number of citations: 27 pubs.acs.org
K Hirota, K Banno, Y Yamada, S Senda - Journal of the Chemical …, 1985 - pubs.rsc.org
… 3-Meth yl- 1 -phen ylhydantoin (2a) and 3,6-Dimethyl-5-methylamino- 1 -phenyluracil(3a). The reaction mixture was kept overnight. The resulting precipitate was filtered off to give the …
Number of citations: 36 pubs.rsc.org
K HIROTA, H SAJIKI, Y KITADE… - Chemical and …, 1989 - jstage.jst.go.jp
… Upon reaction of 3unsuhstituted 5-cyano—1-phenyluracil (1d) with ammonia and methylamine, ring-opening products, 3-acryloyl-1phenylureas (5a and 5b) were isolated and …
Number of citations: 10 www.jstage.jst.go.jp
S SENDA, K HIROTA, T ASAO - Chemical and Pharmaceutical …, 1974 - jstage.jst.go.jp
… for synthesizing 1-phenyluracil (10) which is one of starting materials for 1,3-disubstituted 5-dimethylaminouracils (B), a hydrolysis-decarboxylation of 5—cyano— 1-phenyluracil has …
Number of citations: 11 www.jstage.jst.go.jp
S SENDA, K HIROTA, J NOTANI - Chemical and Pharmaceutical …, 1974 - jstage.jst.go.jp
… Of those compounds, several ones, for example 1-alkyl-5-dimethylamino-6-methyl-3-phenyluracil and 3-alkyl-5-dimethylamino-6-methyl-1-phenyluracil, showed pharmacological …
Number of citations: 5 www.jstage.jst.go.jp
LR Buerger, TB Johnson - Journal of the American Chemical …, 1934 - ACS Publications
… The latter is converted easily into 1-phenyluracil by the action ofconcentrated … Ethyl 1-phenyluracil is slightly soluble in cold methyl alcohol, ethyl alcohol, pyridine and water, and …
Number of citations: 5 pubs.acs.org
千田重男, 広田耕作, 浅尾哲次 - Chemical and Pharmaceutical Bulletin, 1974 - jlc.jst.go.jp
… for synthesizing 1-phenyluracil (10) which is one of starting materials for 1,3-disubstituted 5-dimethylaminouracils (B), a hydrolysis-decarboxylation of 5—cyano— 1-phenyluracil has …
Number of citations: 2 jlc.jst.go.jp
Y Morita, E Miyazaki, Y Umemoto, K Fukui… - The Journal of …, 2006 - ACS Publications
… Ethylenedithiotetrathiafulvalene (EDT-TTF) derivatives with N 1 -butyluracil or N 1 -phenyluracil moiety were designed and synthesized as new hydrogen-bonded electron-donor …
Number of citations: 31 pubs.acs.org
K Hirota, H Sajiki, Y Kitade, Y Maki - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… Analogous reactions of the 1-phenyluracil (8a) with Nmethylthiourea and of the 1-(… Upon treatment of 3-unsubstituted 5-cyano-1-phenyluracil (lla) with thiourea under the …
Number of citations: 22 pubs.rsc.org
K Hirota, H Sajiki, Y Kitade, Y Maki - Journal of the Chemical Society …, 1989 - pubs.rsc.org
Heating of 5-thiocarbamoyl-(3) and 5-carbamoyl-3-methyl-1-phenyluracil derivatives (5) in ethanolic sodium ethoxide causes a novel ring transformation to give 5-anilinomethylene-4-…
Number of citations: 4 pubs.rsc.org

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